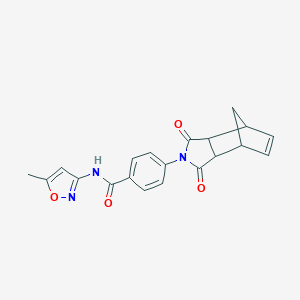
2-(3-bromophenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-bromophenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound belongs to the class of benzoxazine derivatives, which have been found to exhibit a wide range of biological activities.
作用機序
The exact mechanism of action of 2-(3-bromophenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate is not fully understood. However, it is believed to exert its biological activities through the inhibition of various enzymes and signaling pathways. For example, it has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to inhibit the activity of bacterial and fungal enzymes, leading to their death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(3-bromophenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate vary depending on the specific application and concentration used. In general, it has been found to exhibit cytotoxic, antimicrobial, and anti-inflammatory effects. It has also been shown to induce the production of reactive oxygen species, which can lead to oxidative stress and cell damage.
実験室実験の利点と制限
One of the main advantages of 2-(3-bromophenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate is its broad range of biological activities, which makes it a useful tool for studying various biological processes. It is also relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of this compound is its potential toxicity, which requires careful handling and disposal.
将来の方向性
There are many potential future directions for the research on 2-(3-bromophenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate. One area of interest is the development of more potent and selective derivatives for specific applications. Another direction is the investigation of its potential use in drug delivery systems, as well as its interaction with other drugs. Additionally, more studies are needed to fully understand the mechanism of action of this compound and its effects on different biological systems.
合成法
The synthesis of 2-(3-bromophenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate has been reported in the literature. The most common method involves the reaction of 3-bromobenzoic acid with 2-amino-4,5-dimethoxybenzoic acid in the presence of a dehydrating agent such as thionyl chloride. The resulting intermediate is then treated with acetic anhydride to obtain the final product. Other methods such as microwave-assisted synthesis and one-pot synthesis have also been reported.
科学的研究の応用
2-(3-bromophenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate has been extensively studied for its potential applications in various fields of research. It has been found to exhibit antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory activities. It has also been investigated for its potential use as a fluorescent probe, as well as a catalyst in organic reactions.
特性
製品名 |
2-(3-bromophenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate |
|---|---|
分子式 |
C16H10BrNO4 |
分子量 |
360.16 g/mol |
IUPAC名 |
[2-(3-bromophenyl)-4-oxo-3,1-benzoxazin-6-yl] acetate |
InChI |
InChI=1S/C16H10BrNO4/c1-9(19)21-12-5-6-14-13(8-12)16(20)22-15(18-14)10-3-2-4-11(17)7-10/h2-8H,1H3 |
InChIキー |
OSJKPJNLYFKYRQ-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=CC2=C(C=C1)N=C(OC2=O)C3=CC(=CC=C3)Br |
正規SMILES |
CC(=O)OC1=CC2=C(C=C1)N=C(OC2=O)C3=CC(=CC=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(2-iodobenzoyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B303145.png)

![4-{[4-(5-Methyl-1,3-benzoxazol-2-yl)anilino]carbonyl}phenyl propionate](/img/structure/B303148.png)
![N-[4-(8-methyl-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]propanamide](/img/structure/B303149.png)
![2,6-dimethoxy-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B303151.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(2,6-dimethylphenoxy)acetamide](/img/structure/B303154.png)
![3-{[2-(Trifluoromethyl)phenyl]carbamoyl}phenyl acetate](/img/structure/B303158.png)
![N-{3-[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-3-(2-furyl)acrylamide](/img/structure/B303162.png)
![5-bromo-2-({[2-(2-ethoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid](/img/structure/B303163.png)

![N,N'-(sulfonyldibenzene-3,1-diyl)bis[2-(4-methoxyphenyl)acetamide]](/img/structure/B303168.png)


![2-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzoic acid](/img/structure/B303179.png)